molecular formula C23H32O3 B1671313 Estradiol valerate CAS No. 979-32-8

Estradiol valerate

Cat. No.: B1671313
CAS No.: 979-32-8
M. Wt: 356.5 g/mol
InChI Key: RSEPBGGWRJCQGY-RBRWEJTLSA-N
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Description

Estradiol valerate is a synthetic ester of estradiol, a naturally occurring hormone in the human body. It is primarily used in hormone therapy for menopausal symptoms, low estrogen levels, hormone therapy for transgender individuals, and in hormonal birth control. This compound is also used in the treatment of prostate cancer .

Mechanism of Action

Target of Action

Estradiol Valerate (E2V) is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, this compound has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . This released estradiol then binds to the estrogen receptors, modulating their activity .

Biochemical Pathways

This compound, upon absorption and cleavage, releases estradiol which interacts with estrogen receptors. This interaction can modulate several biochemical pathways. For instance, it has been found to affect the Bax/Bcl-2/p53 and Caspase-3 pathways, which are significant in androgen modulation, stimulation of steroidogenesis in theca and granulosa cells, and promotion of dominant follicle .

Pharmacokinetics

This compound is absorbed through the intestinal mucosa after oral administration . It undergoes cleavage into estradiol and valeric acid during absorption or first-pass metabolism . Only about 3% of the oral dose is directly bioavailable as estradiol . The elimination half-life of this compound after intramuscular injection is about 3.5 (1.2–7.2) days .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its conversion to estradiol and subsequent interaction with estrogen receptors. This interaction leads to various physiological responses, including the treatment of some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzymes in the liver, blood, and tissues that cleave the esters is crucial for the drug’s activation . Moreover, the drug’s absorption and bioavailability can be affected by factors such as the pH of the gastrointestinal tract and the presence of food .

Biochemical Analysis

Biochemical Properties

Estradiol valerate is rapidly hydrolyzed into estradiol in the intestines . As a pro-drug of estradiol, it has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes . These receptors are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Cellular Effects

This compound, through its conversion to estradiol, has profound effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a neutral effect on inflammation and lipids .

Molecular Mechanism

This compound is converted to estradiol (aka oestrogen) by the liver . It works with the progestogen in the combined pill to stop ovulation (the release of an egg from the ovaries), stopping fertilisation of an egg by sperm and preventing pregnancy .

Temporal Effects in Laboratory Settings

The extended stability of this compound Injection, USP after vial puncture has not been studied .

Dosage Effects in Animal Models

In animal models, the doses from 0.18 mg to 1.7 mg result in serum levels of 700 to 900 pg/ml in mice . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite . Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption .

Transport and Distribution

Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs . Estrogens circulate in the blood largely bound to sex hormone binding globulin (SHBG) and albumin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol valerate is synthesized by esterifying estradiol with valeric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include heating the mixture of estradiol and valeric acid in the presence of the catalyst until the esterification is complete .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where estradiol and valeric acid are mixed with an acid catalyst. The mixture is heated to the required temperature, and the reaction is monitored until completion. The product is then purified through various techniques such as crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Estradiol valerate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Estradiol valerate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Used in hormone therapy for menopausal symptoms, low estrogen levels, and hormone therapy for transgender individuals. .

    Industry: Used in the production of hormone replacement therapies and contraceptives.

Comparison with Similar Compounds

Estradiol valerate is similar to other estradiol esters such as estradiol acetate, estradiol benzoate, estradiol cypionate, and estradiol dienanthate. These compounds are also used in hormone therapy and have similar mechanisms of action. this compound is unique in its specific esterification with valeric acid, which affects its pharmacokinetics and duration of action .

List of Similar Compounds

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPBGGWRJCQGY-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023004
Record name Estradiol valerate
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity.
Record name Estradiol valerate
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CAS No.

979-32-8
Record name Estradiol valerate
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Record name Estradiol valerate [USP:INN:BAN:JAN]
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Record name Estradiol valerate
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Record name estradiol valerate
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Record name Estradiol valerate
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Record name Estradiol valerate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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